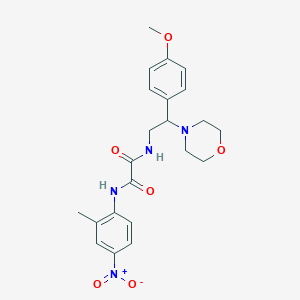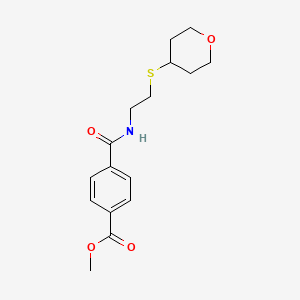
methyl 4-((2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a colourless volatile liquid . Derivatives of tetrahydropyran, such as 2-Tetrahydropyranyl (THP-) ethers, are more common and are derived from the reaction of alcohols and 3,4-dihydropyran . These are commonly used as protecting groups in organic synthesis .
Synthesis Analysis
One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Molecular Structure Analysis
In the gas phase, the THP exists in its lowest energy C s symmetry chair conformation . The molecular weight of 2H-Pyran-2-one, tetrahydro-4-methyl- is 114.1424 .Chemical Reactions Analysis
The alcohol in 2-Tetrahydropyranyl (THP-) ethers can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Physical And Chemical Properties Analysis
The density of Methyl tetrahydro-2H-pyran-4-carboxylate is 1.080 g/mL at 20 °C (lit.) . The flash point is 86.0 °C .作用機序
The mechanism of action of methyl 4-((2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamoyl)benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. This compound has been found to have no significant toxic effects on liver and kidney function.
実験室実験の利点と制限
One of the advantages of using methyl 4-((2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamoyl)benzoate in lab experiments is that it is relatively easy to synthesize and purify. It also has a long shelf life and can be stored at room temperature. However, one of the limitations of using this compound is that it has low solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research and development of methyl 4-((2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamoyl)benzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, as well as in the treatment of neurodegenerative diseases. This compound has anti-inflammatory, analgesic, and antipyretic activities, and has been found to be relatively safe for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
合成法
The synthesis of methyl 4-((2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamoyl)benzoate involves the reaction of 4-aminobenzoic acid with tetrahydro-2H-pyran-4-thiol to form the intermediate compound, which is then reacted with N-(2-chloroethyl)-N-methylcarbamoyl chloride to produce the final product, this compound.
科学的研究の応用
Methyl 4-((2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamoyl)benzoate has shown promising results in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound also has potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
特性
IUPAC Name |
methyl 4-[2-(oxan-4-ylsulfanyl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-20-16(19)13-4-2-12(3-5-13)15(18)17-8-11-22-14-6-9-21-10-7-14/h2-5,14H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCMOFSBRHPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
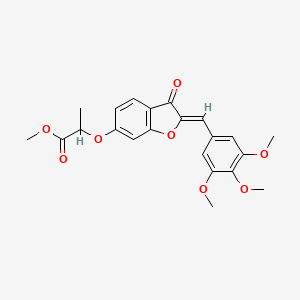
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
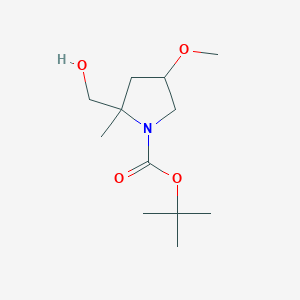
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)


![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)
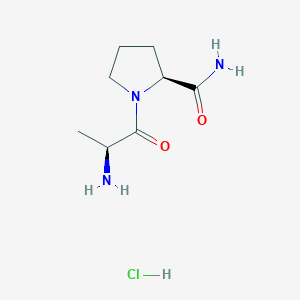
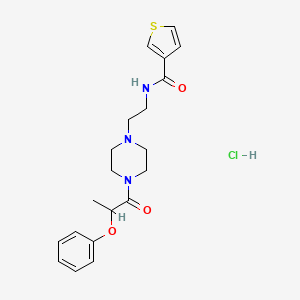
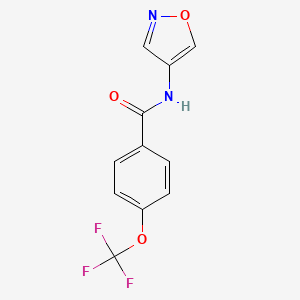

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)
